![molecular formula C10H16N2O2 B2646913 4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol CAS No. 2168486-74-4](/img/structure/B2646913.png)
4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol
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Description
“4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol” includes an imidazole ring attached to an oxan-4-ol group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Scientific Research Applications
Intramolecular Reactions Catalyzed by Copper Complexes
Research has explored intramolecular reactions such as hydroalkoxylation and hydroamination of alkynes, catalyzed by copper(I) complexes supported by N-heterocyclic carbene ligands. This includes the formation of 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, highlighting the compound's role in facilitating these complex reactions (Pouy et al., 2012).
Role in Methylglyoxal Formation and Detoxification
The compound is involved in the study of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, which plays a significant role in forming advanced glycation end-products. These products are crucial in understanding the biochemical processes leading to complications in diabetes and neurodegenerative diseases, as well as their presence in foodstuffs (Nemet et al., 2006).
Antifungal Agent Synthesis
The compound has been examined for its potential in synthesizing new imidazole-containing antifungal agents, with studies focusing on its structural properties and reactivity. This research is essential for developing novel treatments against fungal infections, providing a foundation for creating more effective antifungal compounds (Attia et al., 2013).
Corrosion Inhibition in Mild Steel
Studies have also shown its derivatives' effectiveness in inhibiting corrosion in mild steel within acidic environments. The research encompasses various methods such as gravimetric, electrochemical, and SEM analyses to evaluate the protective capabilities of these compounds, demonstrating their potential in industrial applications to prevent corrosion-related damage (Ammal et al., 2018).
properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9-11-4-5-12(9)8-10(13)2-6-14-7-3-10/h4-5,13H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTMIGUMJNTIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol |
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